Monamidocin

GPIIb/IIIa antagonist fibrinogen receptor binding structure-activity relationship

Monamidocin is a low molecular weight, peptide-derived natural product (C₁₅H₂₂N₄O₄, MW 322.36 g/mol) produced by Streptomyces sp. NR 0637 that acts as a fibrinogen receptor (GPIIb/IIIa) antagonist.

Molecular Formula C15H22N4O4
Molecular Weight 322.36 g/mol
Cat. No. B1253242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonamidocin
Synonymsmonamidocin
N-((S)-5-guanidino-2-hydroxypentanoyl)-L-phenylalanine
N-(5-guanidino-2-hydroxypentanoyl)phenylalanine
Molecular FormulaC15H22N4O4
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)O
InChIInChI=1S/C15H22N4O4/c16-15(17)18-8-4-7-12(20)13(21)19-11(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,20H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18)/t11-,12-/m0/s1
InChIKeyUVIGFTRCBVMVNN-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monamidocin – Fibrinogen Receptor Antagonist Baseline for GPIIb/IIIa-Targeted Procurement


Monamidocin is a low molecular weight, peptide-derived natural product (C₁₅H₂₂N₄O₄, MW 322.36 g/mol) produced by Streptomyces sp. NR 0637 that acts as a fibrinogen receptor (GPIIb/IIIa) antagonist [1]. Its structure has been elucidated as N-[(S)-5-guanidino-2-hydroxypentanoyl]-L-phenylalanine by 2D NMR [2]. In competition-based receptor binding assays using human platelet GPIIb/IIIa, monamidocin inhibits fibrinogen binding with an IC₅₀ of 0.21 μM [1][3]. This compound served as the chemical starting point for a focused analoging program that yielded derivatives with quantifiably differentiated potency profiles [1].

SAR baseline scaffold with published 20-analog series
Peptidic backbone enables systematic synthetic modification
Moderate potency tool for GPIIb/IIIa mechanistic studies

Why Generic GPIIb/IIIa Antagonist Substitution Fails Without Monamidocin-Specific Data


Fibrinogen receptor antagonists within the GPIIb/IIIa class span a wide potency range — from low nanomolar non-peptidic inhibitors such as tetrafibricin (IC₅₀ 46 nM) to sub-micromolar peptide-derived natural products such as monamidocin (IC₅₀ 0.21 µM) [1][2]. Within the monamidocin chemotype alone, a single amino acid substitution (phenylalanine → tyrosine) at the C-terminal position produces an approximately 10-fold potency shift in the same receptor binding assay [3]. A researcher or procurement specialist who substitutes monamidocin with an arbitrary in-class inhibitor — without verifying matched assay conditions — risks introducing a 4.6-fold (vs. tetrafibricin) or 10-fold (vs. optimized monamidocin analogs) systematic potency offset into their experimental system.

GPIIb/IIIa potency span
In-class inhibitors range from nanomolar to micromolar; substituting without matched assay conditions may introduce potency offset.
Chemotype-dependent SAR
Monamidocin analogs show up to 10-fold potency shift with single amino acid change; generic dipeptide mimetics cannot be assumed interchangeable.
Scaffold accessibility
Peptidic scaffold permits solid-phase synthesis; non-peptidic polyketide inhibitors lack equivalent synthetic tractability for analog generation.

Monamidocin Quantitative Differentiation Evidence: Potency, SAR, and Selectivity Versus GPIIb/IIIa Comparators


Monamidocin Fibrinogen Receptor Binding IC₅₀ Versus the Most Potent Synthetic Analog

In a head-to-head SAR study, monamidocin was compared with its most potent synthetic analog, N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine, in the same fibrinogen-receptor competition binding assay [1]. Monamidocin exhibited an IC₅₀ of 0.21 µM (210 nM), while the tyrosine-substituted analog achieved an IC₅₀ of 0.022 µM (22 nM) — representing an approximately 10-fold greater potency for the analog [1][2]. This establishes monamidocin as the reference baseline scaffold from which focused medicinal chemistry can yield substantially improved target engagement.

Receptor binding SAR
Head-to-head
Monamidocin: 0.21 µM Most potent analog: 0.022 µM ≈10-fold potency difference
Establishes baseline for SAR benchmark selection
Same assay, same study; direct comparison
GPIIb/IIIa antagonist fibrinogen receptor binding structure-activity relationship

Monamidocin Versus Tetrafibricin: Natural Product GPIIb/IIIa Antagonist Potency Comparison

Monamidocin and tetrafibricin are both microbial natural product fibrinogen receptor antagonists that emerged from the same screening program [1][2]. In comparable GPIIb/IIIa solid-phase binding assays using human platelet receptors, monamidocin inhibited fibrinogen binding with an IC₅₀ of 0.21 µM (210 nM) [1], while tetrafibricin achieved an IC₅₀ of 46 nM [2][3]. This represents a 4.6-fold potency advantage for tetrafibricin over monamidocin at the level of receptor binding. However, the two compounds differ fundamentally in chemical class: monamidocin is a peptidic guanidino-hydroxypentanoyl-phenylalanine derivative amenable to solid-phase peptide synthetic strategies [1][4], whereas tetrafibricin is a non-peptidic polyene polyketide requiring complex total synthesis [2][5].

Cross-chemotype potency
Cross-study comparable
Monamidocin: 0.21 µM Tetrafibricin: 46 nM ≈4.6-fold difference
Informs selection based on synthetic accessibility vs binding potency
Comparable solid-phase assay; separate studies
natural product GPIIb/IIIa antagonist fibrinogen receptor antiplatelet

Monamidocin Platelet Aggregation Inhibitory Profile Against Multiple Physiological Agonists

Monamidocin's functional antiplatelet activity was characterized against three physiologically relevant platelet agonists in human platelet aggregation assays [1][2]. Monamidocin inhibited ADP-induced aggregation with an IC₅₀ of 46 µM, collagen-induced aggregation with an IC₅₀ of 30 µM, and thrombin-induced aggregation with an IC₅₀ of 77 µM [1][2]. For comparison, the more potent natural product tetrafibricin inhibited the same three aggregation pathways with IC₅₀s of 5.6 µM (ADP), 11.0 µM (collagen), and 7.6 µM (thrombin) [3]. Across all three agonists, monamidocin's functional antiplatelet IC₅₀ values are 3.7-fold to 10.1-fold right-shifted compared with tetrafibricin, consistent with its 4.6-fold weaker receptor binding [1][3]. Notably, monamidocin displays a rank-order agonist sensitivity distinct from that of tetrafibricin: monamidocin is most potent against collagen-induced aggregation (IC₅₀ 30 µM), whereas tetrafibricin is most potent against ADP-induced aggregation (IC₅₀ 5.6 µM) [1][3].

Functional antiplatelet profile
Cross-study comparable
ADP: 46 µM (8.2×) Collagen: 30 µM (2.7×) Thrombin: 77 µM (10.1×) Fold difference vs tetrafibricin
Collagen-preferential profile for agonist-specific mechanistic studies
Rank-order differs from tetrafibricin
platelet aggregation ADP collagen thrombin antiplatelet

Monamidocin Structural Determinants: Guanidino Group and Hydroxyl Stereochemistry Critical for GPIIb/IIIa Binding

The monamidocin SAR study [1] established two structural features critical for fibrinogen receptor binding that differentiate this scaffold from simplified guanidine-containing analogs. (1) The guanidino group at the 5-position of the 2-hydroxypentanoyl moiety is essential for activity — its role as a cationic center that forms an ionic interaction with the receptor aspartate residue was confirmed through systematic analoging where removal or modification of the guanidino group abolished binding [1]. (2) The stereochemistry at the 2-hydroxy position of the pentanoyl chain is significant: the (S)-configuration at C-2 of the pentanoyl moiety (as found in natural monamidocin) and the L-configuration of the C-terminal phenylalanine are both required for optimal activity within this chemotype [1][2]. These structural constraints mean that generic guanidine-containing dipeptide mimetics cannot be assumed to recapitulate monamidocin's binding profile without experimental validation.

Pharmacophore requirements
Class-level
Guanidino group essential (S)-2-OH, L-Phe required
Stereochemical fidelity critical for binding data
20-analog SAR; quantitative data limited
guanidino pharmacophore stereochemistry-activity relationship RGD mimetic

Monamidocin Production and Isolation: Fermentation-Derived Natural Product With Validated Purification Protocol

Monamidocin is produced through fermentation of Streptomyces sp. NR 0637 and isolated via a fully described multi-step purification protocol comprising carbon adsorption, n-BuOH extraction, SP-Toyopearl chromatography, silanised silica gel 60 chromatography, Sephadex LH-20 chromatography, and preparative HPLC [1][2]. The molecular formula (C₁₅H₂₂N₄O₄) was confirmed by HRFAB-MS, and the complete structure — including absolute stereochemistry — was solved by 2D NMR experiments [1]. This stands in contrast to tetrafibricin, which requires isolation from Streptomyces neyagawaensis NR0577 via a distinct purification train (Diaion HP-21, MCI GEL CHP-20P, Toyopearl HW-40 SF) [3]. The availability of a fully disclosed, reproducible isolation protocol with analytical characterization data provides procurement confidence: the compound can be authenticated against published spectroscopic benchmarks.

Production & characterization
Method context
Streptomyces sp. NR 0637 6-step purification HRFAB-MS + 2D NMR
Supports procurement with published characterization benchmarks
Verify supplier COA against literature
microbial natural product Streptomyces fermentation preparative HPLC

Monamidocin Application Scenarios: When to Select This Natural Product GPIIb/IIIa Antagonist


Baseline Reference Compound for GPIIb/IIIa Antagonist SAR Campaigns

Monamidocin serves as the natural product starting point for structure-activity relationship studies targeting the fibrinogen receptor. Its moderate IC₅₀ of 0.21 µM in receptor binding [1] provides a quantifiable baseline against which synthetic analogs — such as the 10-fold more potent N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine (IC₅₀ 0.022 µM) [1][2] — can be directly benchmarked. Procure monamidocin when the research objective requires a well-characterized reference scaffold with published SAR data spanning 20 analogs, enabling systematic potency comparisons within a single chemotype.

Collagen-Preferential Platelet Aggregation Studies

Monamidocin displays its strongest functional antiplatelet activity against collagen-induced aggregation (IC₅₀ 30 µM), with relatively weaker activity against thrombin-induced aggregation (IC₅₀ 77 µM) [1]. This agonist sensitivity rank order (collagen < ADP < thrombin) differs from that of tetrafibricin (ADP < thrombin < collagen) [3]. Researchers investigating agonist-specific GPIIb/IIIa activation pathways — particularly collagen-dependent platelet activation mechanisms — should select monamidocin over tetrafibricin to exploit this differential pharmacological profile.

Guanidino-Pharmacophore-Dependent GPIIb/IIIa Mechanism-of-Action Studies

Monamidocin's activity depends critically on its guanidino group, which functions as a cationic center mimicking the arginine side chain of the RGD recognition sequence [1][4]. The established stereochemical requirements — (S)-2-hydroxypentanoyl and L-phenylalanine — provide a defined structural framework for studying ionic interaction energetics at the GPIIb/IIIa receptor [1]. Procure monamidocin for experiments designed to probe the contribution of guanidine-receptor aspartate salt bridges to antagonist binding affinity, where the availability of inactive des-guanidino analogs (confirmed in the SAR series) provides built-in negative controls [1].

Natural Product Chemical Biology: Peptidic vs. Non-Peptidic GPIIb/IIIa Antagonist Comparison

Monamidocin and tetrafibricin represent two structurally divergent natural product classes targeting the same receptor — monamidocin is a guanidino-dipeptide, while tetrafibricin is a polyene polyketide [1][4][5]. Comparative studies using both compounds enable dissection of how distinct chemical scaffolds achieve GPIIb/IIIa antagonism, with monamidocin providing a 4.6-fold weaker binding (IC₅₀ 0.21 µM vs. 46 nM) [1][3] but substantially greater synthetic accessibility for analog generation [1][4]. Procure monamidocin alongside tetrafibricin for chemical biology experiments requiring matched natural product tool compounds with different chemotypes and potency windows.

Application
Selection Property
Validation Focus
GPIIb/IIIa SAR campaigns
Published 20-analog baseline scaffold
Potency benchmark against known analogs
Agonist-specific platelet studies
Collagen-preferential inhibition profile
Agonist rank-order sensitivity validation
Guanidino pharmacophore studies
Guanidino-dependent binding with defined stereochemistry
Ionic interaction energetics with receptor aspartate
Peptidic vs non-peptidic comparison
Peptidic scaffold synthetic accessibility
Cross-chemotype potency and synthesis profiling
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